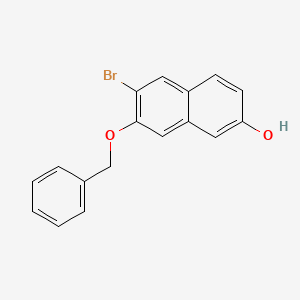
Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate
Overview
Description
“Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is a chemical compound. It is known that acetyl derivatives, Schiff bases, and Mannich bases obtained from 1,2,4-triazol-5-ones have significant antibacterial and antioxidant activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
Molecular Structure Analysis
The structure determination of the synthesized compounds was performed on the basis of their 1H and 13C NMR, IR, and high-resolution mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity : A study by Özil et al. (2015) in the "Chemistry of Heterocyclic Compounds" journal explored the synthesis of 1,2,4-triazole derivatives using microwave-assisted methods. These compounds, including those derived from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, showed potential antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones and primary amines. Some of these compounds demonstrated good to moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Agents : Özil et al. (2020) investigated the antioxidant activities of 1,2,4-triazole and 1,2,4-thiadiazole derivatives, prepared from ethyl 4-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate. They found that these compounds exhibited significant antioxidant activity, with some showing very high scavenging activity in certain assays (Özil, Tacal, Baltaş, & Emirik, 2020).
Corrosion Inhibition Performance : Yadav et al. (2013) studied the corrosion inhibition performance of benzimidazole derivatives, including triazole compounds, for mild steel in HCl solution. These compounds effectively inhibited corrosion and followed the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Synthesis and Antimicrobial Evaluation : Sahoo, Sharma, and Pattanayak (2010) conducted a study on the synthesis of novel 1,2,4-triazole derivatives, starting from methyl benzoate and methyl salicylate. These compounds exhibited promising antibacterial and antifungal activities (Sahoo, Sharma, & Pattanayak, 2010).
Anticancer Activity : Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. Some compounds showed remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds with a 1,2,4-triazole nucleus have shown a broad range of biological activities . For instance, compound 4f has shown significant binding energy against the target protein receptor PDB: 4BFT .
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding . The compound forms conventional hydrogen bonds with amino acid residues, which could lead to changes in the target protein’s function .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole nucleus have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole nucleus are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that they may exert their effects by inhibiting the growth of microorganisms.
Action Environment
Similar compounds are known to be stable and highly soluble in polar solvents , suggesting that they may be influenced by the polarity of their environment.
Safety and Hazards
While specific safety and hazards information for “Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
methyl 4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-9(14)7-2-4-8(5-3-7)13-6-11-12-10(13)15/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKJLXNZLZERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



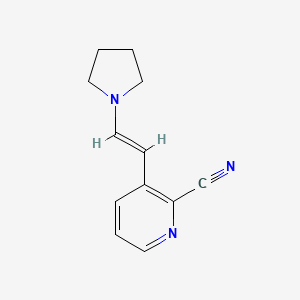
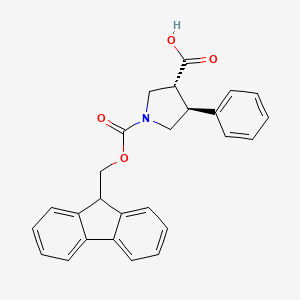

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)


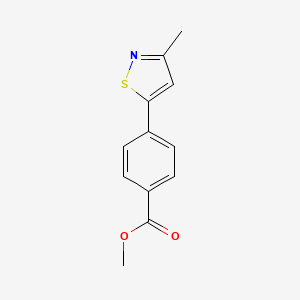
![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)


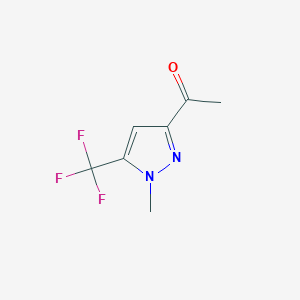
![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

